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molecular formula C30H62 B1681988 Squalane CAS No. 111-01-3

Squalane

Cat. No. B1681988
M. Wt: 422.8 g/mol
InChI Key: PRAKJMSDJKAYCZ-UHFFFAOYSA-N
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Patent
US04011277

Procedure details

To 100 ml of n-heptane was dissolved 50 g of 2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol which was prepared in the same manner as in example 5 and 2.5 g of 3 % palladium on active carbon was added. The mixture was hydrogenated at 50° C under a hydrogen pressure of 3 ~ 5 kg/cm2. The product was subjected to dehydration, hydrogenation and distillation in the same manner as in example 4 to give 40.6 g of squalane.
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])(O)[C:12]#[C:13][C:14]#[C:15][C:16]([CH3:29])(O)[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3]>[Pd].CCCCCCC>[CH3:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:20]([CH2:19][CH2:18][CH2:17][CH:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][CH2:8][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:3])[CH3:1])[CH3:32])[CH3:31])[CH3:29])[CH3:27])[CH3:25]

Inputs

Step One
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
50 g
Type
reactant
Smiles
CC(C)CCCC(CCCC(C#CC#CC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C under a hydrogen
DISTILLATION
Type
DISTILLATION
Details
The product was subjected to dehydration, hydrogenation and distillation in the same manner as in example 4

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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